molecular formula C11H11BrO3 B1472646 Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate CAS No. 1628750-39-9

Methyl 5-bromo-4-cyclopropyl-2-hydroxybenzoate

Cat. No. B1472646
M. Wt: 271.11 g/mol
InChI Key: ICESCLJJZHGZGD-UHFFFAOYSA-N
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Patent
US09315458B2

Procedure details

To a solution of methyl 4-cyclopropyl-2-hydroxybenzoate (1.80 g) in acetic acid (15.0 mL) was added dropwise bromine (1.57 g) under ice-cooling. The mixture was stirred at room temperature for 2 hr, to the reaction mixture was added water, and the resulting solid was collected by filtration. The obtained solid was dried under reduced pressure to give the title compound (2.28 g).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:13]=[CH:12][C:7]([C:8]([O:10][CH3:11])=[O:9])=[C:6]([OH:14])[CH:5]=2)[CH2:3][CH2:2]1.[Br:15]Br.O>C(O)(=O)C>[Br:15][C:13]1[C:4]([CH:1]2[CH2:3][CH2:2]2)=[CH:5][C:6]([OH:14])=[C:7]([CH:12]=1)[C:8]([O:10][CH3:11])=[O:9]

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
C1(CC1)C1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
1.57 g
Type
reactant
Smiles
BrBr
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hr, to the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.28 g
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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